

In-Depth Technical Guide: WY-135 (C₂₈H₃₄ClN₉O₃S)

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Compound of Interest

Compound Name: WY-135

Cat. No.: B3028517

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Introduction

WY-135 is a potent and novel small molecule inhibitor targeting Anaplastic Lymphoma Kinase (ALK) and ROS proto-oncogene 1 (ROS1) tyrosine kinases. With the molecular formula C₂₈H₃₄ClN₉O₃S and a molecular weight of 612.15 g/mol, this compound has demonstrated significant anti-proliferative activity in cancer cell lines characterized by ALK and ROS1 fusions. This technical guide provides a comprehensive overview of the available data on **WY-135**, including its biochemical and cellular activities, mechanism of action, and detailed experimental methodologies for its evaluation.

Chemical and Physical Properties

Property	Value
Molecular Formula	C ₂₈ H ₃₄ ClN ₉ O ₃ S
Molecular Weight	612.15 g/mol
IUPAC Name	5-chloro-N4-(2-(isopropylsulfonyl)phenyl)-N2-(2-methoxy-4-(4-((4-methylpiperazin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)phenyl)pyrimidine-2,4-diamine
CAS Number	2163060-83-9

Biological Activity and Mechanism of Action

WY-135 functions as a dual inhibitor of ALK and ROS1 kinases. Its mechanism of action involves the suppression of the ALK signaling pathway, which is crucial for the proliferation and survival of certain cancer cells. Inhibition of ALK leads to the downstream dephosphorylation of signaling proteins, including STAT3, culminating in cell cycle arrest at the G1 phase and the induction of apoptosis.

Quantitative Data

The following tables summarize the reported in vitro inhibitory activities of **WY-135**.

Table 1: Biochemical Inhibitory Activity

Target Kinase	IC50 (nM)	Reference
ALK	1.4	[1]
ROS1	1.1	[1]

Table 2: Anti-proliferative Activity

Cell Line	Cancer Type	Key Mutation	IC50 (nM)	Reference
Karpas299	Anaplastic Large Cell Lymphoma	NPM-ALK	21	[1]
H2228	Non-Small Cell Lung Cancer	EML4-ALK	95	[1]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the evaluation of **WY-135**. These are representative protocols and may require optimization for specific laboratory conditions.

ALK Kinase Assay

This assay quantifies the inhibitory effect of **WY-135** on ALK enzymatic activity.

Materials:

- Recombinant human ALK protein
- Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
- ATP
- Substrate peptide (e.g., a biotinylated peptide containing a tyrosine residue for phosphorylation)
- **WY-135** at various concentrations
- Detection reagents (e.g., HTRF-based assay with europium-labeled anti-phosphotyrosine antibody and streptavidin-XL665)

Procedure:

- Prepare a reaction mixture containing recombinant ALK enzyme, kinase buffer, and the substrate peptide.
- Add **WY-135** at a range of concentrations to the reaction mixture. A DMSO control should be included.
- Initiate the kinase reaction by adding a predetermined concentration of ATP.
- Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
- Stop the reaction by adding an EDTA solution.
- Add the detection reagents and incubate at room temperature to allow for binding.
- Measure the signal (e.g., HTRF ratio) using a suitable plate reader.
- Calculate the percent inhibition for each concentration of **WY-135** and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of **WY-135** on the proliferation of cancer cell lines.

Materials:

- Karpas299 and H2228 cells
- Complete culture medium (e.g., RPMI-1640 with 10% FBS)
- 96-well plates
- **WY-135** at various concentrations
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

Procedure:

- Seed Karpas299 and H2228 cells into 96-well plates at an appropriate density and allow them to adhere overnight.
- Treat the cells with various concentrations of **WY-135** for a specified duration (e.g., 72 hours).
- Add MTT solution to each well and incubate for 4 hours at 37°C to allow for the formation of formazan crystals.
- Remove the medium and add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value.

Cell Cycle Analysis

This experiment determines the effect of **WY-135** on cell cycle progression using flow cytometry.

Materials:

- Karpas299 and H2228 cells
- **WY-135**
- Phosphate-buffered saline (PBS)
- 70% ethanol (ice-cold)
- Propidium iodide (PI) staining solution (containing RNase A)

Procedure:

- Treat cells with **WY-135** at various concentrations for a defined period (e.g., 24 or 48 hours).
- Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
- Wash the fixed cells with PBS and resuspend in PI staining solution.
- Incubate in the dark at room temperature for 30 minutes.
- Analyze the DNA content of the cells using a flow cytometer.
- Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.

Apoptosis Assay (Annexin V Staining)

This assay detects the induction of apoptosis by **WY-135**.

Materials:

- Karpas299 and H2228 cells
- **WY-135**

- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

Procedure:

- Treat cells with **WY-135** for a specified time.
- Harvest the cells and wash them with cold PBS.
- Resuspend the cells in the provided binding buffer.
- Add Annexin V-FITC and Propidium Iodide to the cell suspension.
- Incubate in the dark at room temperature for 15 minutes.
- Analyze the stained cells by flow cytometry.
- Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Western Blot Analysis

This technique is used to measure the levels of key proteins in the ALK signaling pathway.

Materials:

- Karpas299 and H2228 cells
- **WY-135**
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies (e.g., anti-ALK, anti-phospho-ALK, anti-STAT3, anti-phospho-STAT3, anti- β -actin)
- HRP-conjugated secondary antibodies
- SDS-PAGE gels and blotting apparatus

- Chemiluminescent substrate

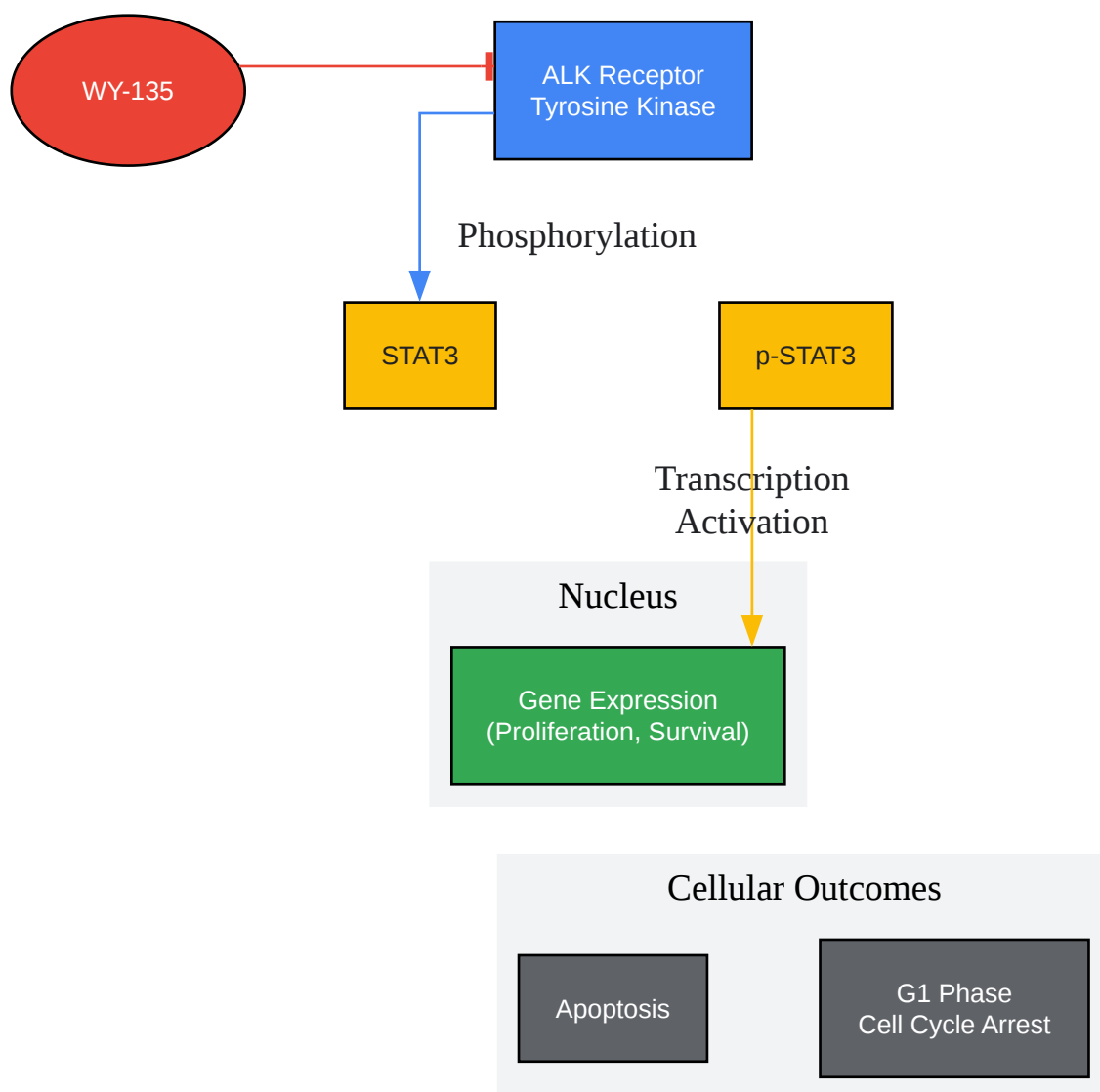
Procedure:

- Treat cells with **WY-135** for a specified time.
- Lyse the cells and determine the protein concentration of the lysates.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Use β -actin as a loading control to normalize protein levels.

Visualizations

Signaling Pathway of WY-135 Action

The following diagram illustrates the proposed mechanism of action for **WY-135** in ALK-positive cancer cells.

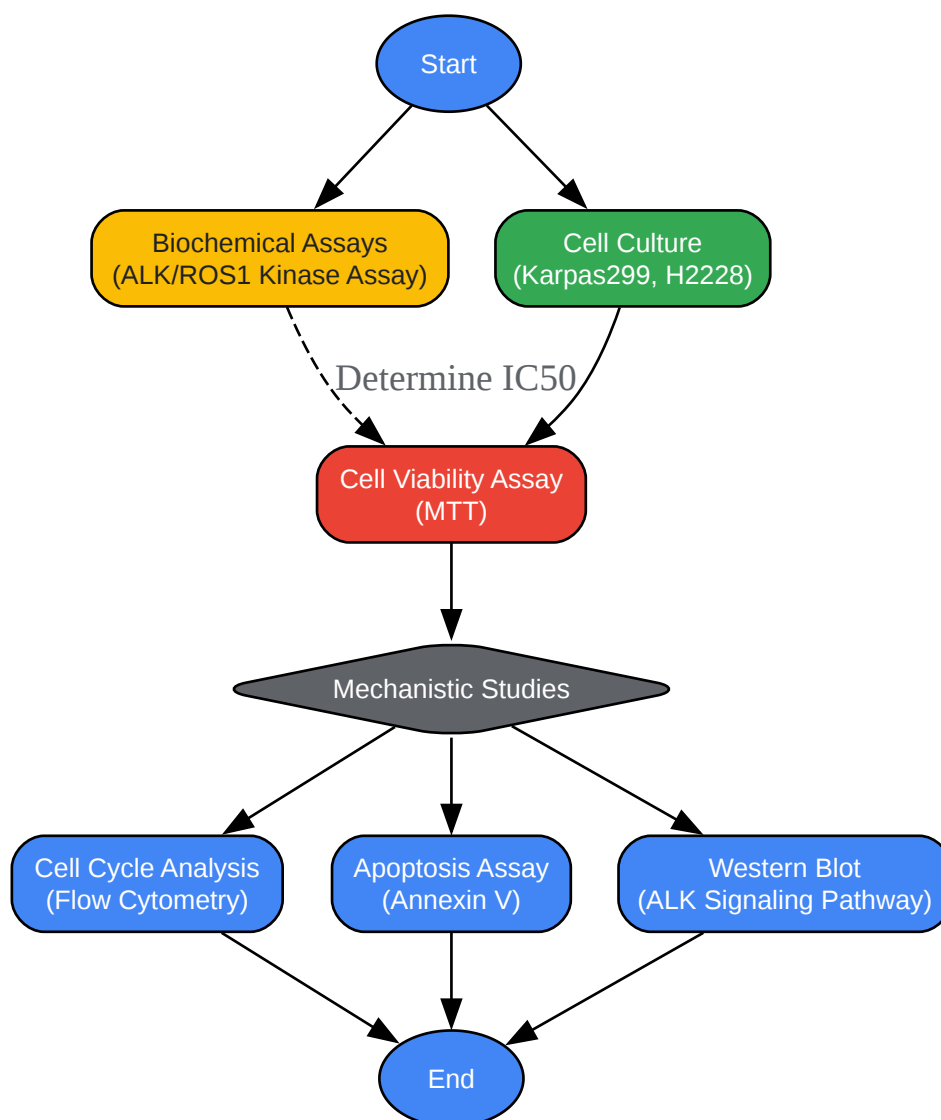


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Caption: Proposed signaling pathway of **WY-135** in ALK-positive cancer cells.

Experimental Workflow for In Vitro Evaluation

This diagram outlines the general workflow for the in vitro characterization of **WY-135**.



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Caption: General experimental workflow for the in vitro evaluation of **WY-135**.

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References

- 1. researchgate.net [researchgate.net]

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